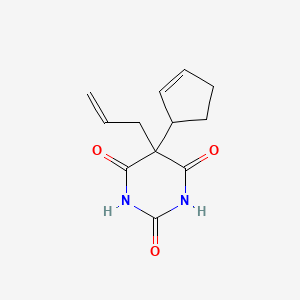
Cyclopentobarbital
Vue d'ensemble
Description
Le cyclopentobarbital est un dérivé des barbituriques inventé dans les années 1940. Il est connu pour ses propriétés sédatives et anticonvulsivantes et était principalement utilisé comme anesthésique en médecine vétérinaire .
Méthodes De Préparation
Le cyclopentobarbital peut être synthétisé par diverses méthodes. Une approche courante implique la réaction de l'acide barbiturique avec le cyclopentène et le bromure d'allyle dans des conditions spécifiques. La réaction nécessite généralement une base telle que l'hydroxyde de sodium et est effectuée dans un solvant organique comme l'éthanol. Le produit est ensuite purifié par recristallisation .
Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour maximiser le rendement et la pureté. Des techniques telles que la synthèse en flux continu et les réacteurs automatisés peuvent être utilisées pour améliorer l'efficacité et l'extensibilité .
Analyse Des Réactions Chimiques
Le cyclopentobarbital subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents tels que l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés réduits.
Substitution : Le this compound peut subir des réactions de substitution, en particulier aux positions allyliques et cyclopentényliques.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes .
4. Applications de la Recherche Scientifique
Le this compound a été étudié de manière approfondie pour ses propriétés pharmacologiques. En chimie, il est utilisé comme composé modèle pour étudier la réactivité et la stabilité des barbituriques. En biologie et en médecine, il a été étudié pour ses effets sédatifs et anticonvulsivants, ce qui le rend précieux dans le développement d'anesthésiques et de médicaments anticonvulsivants .
Le composé a également été utilisé dans l'étude des interactions médicamenteuses et du métabolisme, fournissant des informations sur les mécanismes d'action des barbituriques. De plus, le this compound a des applications dans l'industrie pharmaceutique, en particulier dans la formulation d'anesthésiques vétérinaires .
5. Mécanisme d'Action
Le this compound exerce ses effets en augmentant l'activité de l'acide gamma-aminobutyrique (GABA), un neurotransmetteur inhibiteur du système nerveux central. Il se lie au récepteur GABA, augmentant l'afflux d'ions chlorure dans les neurones, conduisant à l'hyperpolarisation et à la réduction de l'excitabilité neuronale .
Les cibles moléculaires du this compound comprennent le récepteur GABA-A, où il agit comme un modulateur allostérique positif. Cette interaction améliore les effets inhibiteurs du GABA, entraînant des effets sédatifs et anticonvulsivants .
Applications De Recherche Scientifique
Cyclopentobarbital has been studied extensively for its pharmacological properties. In chemistry, it is used as a model compound to study the reactivity and stability of barbiturates. In biology and medicine, it has been investigated for its sedative and anticonvulsant effects, making it valuable in the development of anesthetics and anticonvulsant drugs .
The compound has also been used in the study of drug interactions and metabolism, providing insights into the mechanisms of action of barbiturates. Additionally, this compound has applications in the pharmaceutical industry, particularly in the formulation of veterinary anesthetics .
Mécanisme D'action
Cyclopentobarbital exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. It binds to the GABA receptor, increasing the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability .
The molecular targets of this compound include the GABA-A receptor, where it acts as a positive allosteric modulator. This interaction enhances the inhibitory effects of GABA, resulting in sedation and anticonvulsant effects .
Comparaison Avec Des Composés Similaires
Le cyclopentobarbital est similaire à d'autres barbituriques tels que le phénobarbital et le pentobarbital. Il est unique par sa durée d'action plus longue et son début d'action plus lent par rapport au phénobarbital . Cela le rend particulièrement utile dans les situations où une sédation prolongée est nécessaire.
Des composés similaires incluent :
Phénobarbital : Connu pour ses propriétés anticonvulsivantes et sa durée d'action plus courte.
Pentobarbital : Utilisé comme anesthésique à action courte avec un début d'action rapide.
Sécobarbital : Un autre barbiturique avec des effets sédatifs et hypnotiques.
Les propriétés uniques du this compound en font un composé précieux à la fois en recherche et en milieu clinique.
Propriétés
IUPAC Name |
5-cyclopent-2-en-1-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-7-12(8-5-3-4-6-8)9(15)13-11(17)14-10(12)16/h2-3,5,8H,1,4,6-7H2,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVJAYNMQDTIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(C(=O)NC(=O)NC1=O)C2CCC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871549 | |
| Record name | 5-(Cyclopent-2-en-1-yl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76-68-6 | |
| Record name | Cyclopentobarbital | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentobarbital | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Cyclopent-2-en-1-yl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-allyl-5-(2-cyclopenten-1-yl)barbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.891 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPENTOBARBITAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2230XWG55Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Cyclopentobarbital?
A: this compound is a barbituric acid derivative. While the provided abstracts don't explicitly state the molecular formula and weight, they highlight key structural features. Notably, the molecule contains a cyclopentenyl ring that can be disordered over two positions, as revealed by single crystal X-ray structure determination []. Additionally, it possesses two NH groups capable of forming hydrogen bonds with other molecules [].
Q2: Are there any specific analytical techniques used to study this compound?
A2: Several analytical techniques are employed to characterize and quantify this compound. These include:
- Gas Chromatography: Coupled with a nitrogen-phosphorus detector, this technique quantifies this compound in biological samples like blood and tissue [].
- Bromometric Titration: This method utilizes bromine for quantitative analysis [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR, including 2D techniques, help elucidate the structure and confirm the identity of this compound and its derivatives [].
- X-ray Powder Diffraction: This technique aids in characterizing the solid-state properties of this compound [].
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule [].
Q3: How does this compound interact with other compounds?
A: this compound can form cocrystals with other molecules, such as codeine []. This interaction is facilitated by hydrogen bonding between the NH groups of this compound and the piperidine and hydroxyl groups of codeine [].
Q4: Are there any known chemical reactions involving this compound?
A: Research highlights the bromination of this compound under different conditions []:
- In glacial acetic acid/HCl: This reaction leads to the formation of two epimeric 5-(2,3-dibromopropyl)-5-(3-bromo-2-hydroxycyclopentyl)-barbituric acids [].
- In methanol: Bromination yields a 7,8-Cyclopenta-9,10-dioxa-2,4-diaza[4.3.3]propellane derivative [].
Q5: Are there any potential applications of this compound in asymmetric synthesis?
A: While not directly discussed in the abstracts, the title of one paper suggests that this compound can be enantioselectively synthesized using palladium-catalyzed asymmetric allylic alkylation of barbituric acid derivatives [, ]. This points towards potential applications in synthesizing chiral compounds with pharmaceutical relevance.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-pyridin-4-yl-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-amine](/img/structure/B1221116.png)
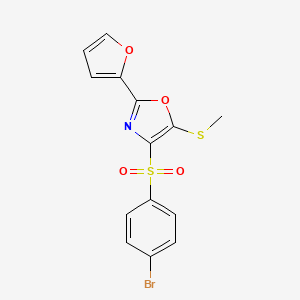
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B1221119.png)
![1-(3,5-Dimethylphenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1221121.png)
![5-bromo-4-chloro-2-[[(4-fluorophenyl)methylamino]methylidene]-1H-indol-3-one](/img/structure/B1221122.png)
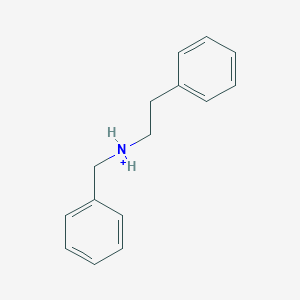
![1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)methylthio]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1221126.png)
![4-(phenylmethyl)-3-[2-(4-propoxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1221128.png)
![3-amino-N-(2-fluorophenyl)-6-(3-pyridinyl)-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1221131.png)
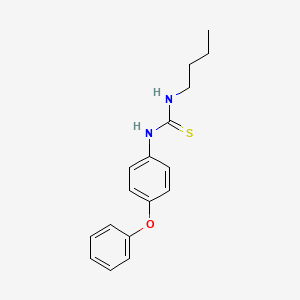
![ethyl (2Z)-2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1221133.png)
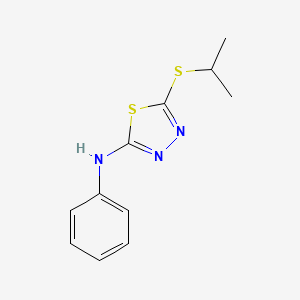
![(2Z)-2-[[(5-chloropyridin-2-yl)amino]methylidene]cyclohexan-1-one](/img/structure/B1221136.png)
![2-[(4-Chlorophenyl)methylthio]-5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1221137.png)
